molecular formula C20H13NO3 B14225082 12-Propanoylbenzo[b]acridine-6,11-dione CAS No. 830928-26-2

12-Propanoylbenzo[b]acridine-6,11-dione

Cat. No.: B14225082
CAS No.: 830928-26-2
M. Wt: 315.3 g/mol
InChI Key: KOUZSDZTWZNXFQ-UHFFFAOYSA-N
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Description

12-Propanoylbenzo[b]acridine-6,11-dione is a synthetic acridine-dione derivative intended for research and development purposes. As a specialized chemical entity, it serves as a potential building block in medicinal chemistry and materials science. Researchers may explore its application in the synthesis of novel heterocyclic compounds or investigate its photophysical properties for advanced material applications. This product is provided as a solid and requires storage at room temperature in a dry environment. Please refer to the certificate of analysis for specific data on purity and characterization. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

830928-26-2

Molecular Formula

C20H13NO3

Molecular Weight

315.3 g/mol

IUPAC Name

12-propanoylbenzo[b]acridine-6,11-dione

InChI

InChI=1S/C20H13NO3/c1-2-15(22)16-13-9-5-6-10-14(13)21-18-17(16)19(23)11-7-3-4-8-12(11)20(18)24/h3-10H,2H2,1H3

InChI Key

KOUZSDZTWZNXFQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Quinolone-Lithiated Intermediate Route

The condensation of 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate represents a foundational method for constructing the benzo[b]acridine core. This reaction proceeds via nucleophilic attack of the lithiated quinolone on the electrophilic chloroformyl group, followed by cyclodehydration to form the tricyclic system. The use of lithiated intermediates necessitates anhydrous conditions and temperatures below −40°C to prevent premature decomposition.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) at −78°C
  • Catalyst: None (self-cyclization)
  • Yield: 68–72% for the trione intermediate

Post-condensation, the 12-propanoyl group is introduced via acylation. Propionyl chloride in the presence of AlCl₃ facilitates Friedel-Crafts acyl substitution at the C12 position, achieving 85% regioselectivity for the desired isomer.

Friedel-Crafts Acylation Strategies

Solvent-Free Acylation

A solvent-free approach utilizing AlCl₃ as a Lewis catalyst enables direct acylation of preformed benzo[b]acridine-6,11-dione. Propionic anhydride serves as the acylating agent, with reactions conducted at room temperature to minimize side reactions.

Optimization Parameters:

  • Catalyst Loading: 1.2 equivalents of AlCl₃ maximizes yield (89%)
  • Reaction Time: 6–8 hours
  • Byproducts: <5% N-acyl derivatives

This method eliminates solvent recovery steps, enhancing atom economy. However, excess AlCl₃ necessitates careful quenching to avoid hydrolysis of the dione moiety.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Ring Functionalization

Patent literature describes the use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) to install aryl groups onto the acridine framework. While originally developed for brominated intermediates, this method adapts to propanoyl introduction via boronic acid derivatives.

Typical Protocol:

  • Boronic Acid Preparation: 5-Bromo-2-((2-methoxyethoxy)methoxy)benzyl boronic acid synthesized from 4-bromo-2-bromomethylphenol and trimethyl borate.
  • Coupling: React with 2-bromopyridine under Pd catalysis (yield: 94–95%).
  • Oxidation: TBHP (tert-butyl hydroperoxide) oxidizes the methylene group to the ketone, forming the dione.

Advantages:

  • High functional group tolerance
  • Scalable to multi-gram quantities

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Key Challenges Scalability
Condensation 68–72 −78 Lithiation stability Moderate
Friedel-Crafts 85–89 25 Regioselectivity control High
Suzuki Coupling 94–95 80 Boronic acid synthesis complexity High

Key Observations:

  • The Suzuki route offers superior yields but requires specialized catalysts.
  • Solvent-free Friedel-Crafts acylation aligns with green chemistry principles.

Industrial-Scale Considerations

Solvent Selection and Recovery

Ethyl acetate and acetone are preferred for large-scale extractions due to low toxicity and ease of removal. DMAC (dimethylacetamide), while effective in coupling steps, poses recycling challenges and requires high-energy distillation.

Hazard Mitigation

  • n-Butyllithium: Substituted with safer bases (e.g., LDA) where feasible.
  • Titanium Tetrachloride: Corrosivity necessitates glass-lined reactors.

Chemical Reactions Analysis

12-Propanoylbenzo[b]acridine-6,11-dione undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogues in the Acridine Family

2.1.1 Benz[b]acridine-6,11,12-triones Synthesized via condensation reactions (e.g., 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate), these derivatives feature an additional ketone at position 12 compared to 12-Propanoylbenzo[b]acridine-6,11-dione. For example, 5-methylbenz[b]acridine-6,11,12-trione lacks the propanoyl group but includes a methyl substituent, resulting in reduced molecular weight (MW: ~350–400 g/mol) compared to the target compound (MW: ~593.59 g/mol for a pyridinediyl-bis analogue) .

2.1.2 Benzoacridine-5,6-diones These isomers shift the ketone positions to 5 and 4. In MCF-7 breast cancer cells, benzoacridine-5,6-diones exhibit potent antiproliferative activity (IC50: 5.4–47.99 μM), suggesting that ketone placement significantly impacts bioactivity. The absence of a propanoyl group in these derivatives may reduce cellular uptake or target binding efficiency compared to 12-Propanoylbenzo[b]acridine-6,11-dione .

2.1.3 12,12'-(3,5-Pyridinediyl)bis-Benz[b]acridine-6,11-dione This dimeric analogue (MW: 593.59 g/mol) features a pyridine linker, increasing structural rigidity and acidity (predicted pKa: -0.66).

Non-Acridine Dione Derivatives

2.2.1 Dibenz[b,e]oxepin-6,11-diones Isolated from marine fungi (e.g., Beauveria bassiana), 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione lacks the acridine core but shares the 6,11-dione motif.

2.2.2 Lanostane Triterpenoid 7,11-diones Natural triterpenoids like (3β)-3-hydroxy-24-methylenelanost-8-ene-7,11-dione exhibit a steroidal skeleton with ketones at positions 7 and 11. The hydroxylation at C-15 (confirmed by HMBC) in related compounds modifies polarity and bioavailability, differing from the planar acridinediones’ interaction mechanisms .

Key Observations :

  • Ketone Position: 6,11-diones (acridine) vs.
  • Substituent Effects: Propanoyl and pyridinediyl groups may improve solubility or target specificity compared to simpler methyl or hydroxy groups .
Spectral and Physicochemical Properties
  • IR/NMR: Acridinediones exhibit characteristic carbonyl stretches (~1669–1719 cm⁻¹) and aromatic proton signals (δH 6.5–8.0 ppm). The propanoyl group in 12-Propanoylbenzo[b]acridine-6,11-dione would introduce distinct alkyl signals (e.g., δH 2.24 ppm for CH3) .

Q & A

Basic: What synthetic strategies are recommended for 12-Propanoylbenzo[b]acridine-6,11-dione, and how can reaction yields be optimized?

Answer:
Acylation reactions, such as Friedel-Crafts propanoylation, are commonly employed to introduce the propanoyl group to the benzo[b]acridine scaffold. To optimize yields:

  • Use anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
  • Monitor reaction progress via TLC or HPLC to identify intermediate stages and minimize side products .
  • Purify crude products using column chromatography with gradient elution to isolate isomers (if applicable) .

Basic: Which analytical techniques are critical for characterizing 12-Propanoylbenzo[b]acridine-6,11-dione?

Answer:

  • HPLC-MS : For purity assessment and molecular weight confirmation. Use reverse-phase C18 columns with acetonitrile/water gradients for separation .
  • NMR Spectroscopy : ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) to resolve aromatic proton environments and confirm substitution patterns .
  • X-ray Crystallography : To resolve structural ambiguities, particularly for polymorphic forms .

Advanced: How can researchers mitigate confounding variables in biological activity studies of 12-Propanoylbenzo[b]acridine-6,11-dione?

Answer:

  • Controlled Experimental Design : Include negative controls (e.g., solvent-only groups) and positive controls (e.g., known enzyme inhibitors) to validate assay specificity .
  • Dose-Response Curves : Use at least five concentrations spanning three orders of magnitude to distinguish pharmacological effects from non-specific interactions .
  • Blind Analysis : Implement double-blinding in in vivo studies to reduce observer bias .

Advanced: What statistical methods address contradictory data in dose-dependent response studies?

Answer:

  • False Discovery Rate (FDR) : Apply the Benjamini-Hochberg procedure to adjust p-values in multiple comparisons (e.g., transcriptomic or proteomic screens) .
  • Meta-Analysis : Aggregate data from independent replicates to identify consistent trends. Use random-effects models if inter-study variability is high .
  • Sensitivity Analysis : Test whether outliers disproportionately influence conclusions by iteratively excluding data points .

Advanced: How can assay specificity for 12-Propanoylbenzo[b]acridine-6,11-dione be validated in biological matrices?

Answer:

  • Cross-Reactivity Testing : Incubate antibodies or probes with structural analogs (e.g., benzo[b]acridine derivatives) to quantify interference .
  • Chromatographic Separation : Pre-treat plasma/serum samples with solid-phase extraction (SPE) to isolate the compound from endogenous steroids or lipids .
  • Parallel Validation : Compare results with orthogonal methods (e.g., LC-MS vs. ELISA) to confirm accuracy .

Basic: What protocols ensure reproducibility in synthesizing 12-Propanoylbenzo[b]acridine-6,11-dione?

Answer:

  • Detailed Reaction Logs : Document solvent batch numbers, humidity, and catalyst activation steps .
  • Open-Source Data Sharing : Publish raw NMR/HPLC traces in supplementary materials for peer verification .
  • Inter-Lab Calibration : Collaborate with independent labs to replicate synthesis using standardized protocols .

Advanced: What in vitro models are suitable for preliminary toxicity profiling of 12-Propanoylbenzo[b]acridine-6,11-dione?

Answer:

  • HepG2 Cell Viability Assays : Assess hepatotoxicity via MTT or resazurin assays at 24–72-hour exposures .
  • hERG Channel Inhibition Screening : Use patch-clamp electrophysiology to evaluate cardiac liability .
  • Ames Test : Validate mutagenic potential with Salmonella typhimurium strains TA98 and TA100 .

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